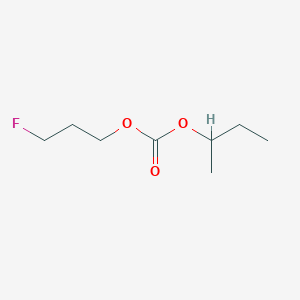

sec-Butyl 3-fluoropropyl carbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

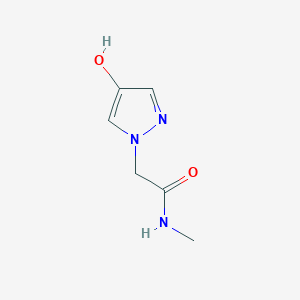

Vue d'ensemble

Description

Carbonate de 3-fluoropropyle de sec-butyle : est un composé organique caractérisé par la présence d'un groupe fonctionnel ester de carbonate, d'un groupe sec-butyle et d'une partie fluoropropyle

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du carbonate de 3-fluoropropyle de sec-butyle implique généralement la réaction de l'alcool sec-butylique avec le chloroformiate de 3-fluoropropyle. La réaction est réalisée dans des conditions anhydres afin d'éviter l'hydrolyse du chloroformiate. Une base, telle que la pyridine ou la triéthylamine, est souvent utilisée pour neutraliser l'acide chlorhydrique formé pendant la réaction.

Schéma de réaction :

Alcool sec-butylique+Chloroformiate de 3-fluoropropyle→Carbonate de 3-fluoropropyle de sec-butyle+HCl

Méthodes de production industrielle

À l'échelle industrielle, la production de carbonate de 3-fluoropropyle de sec-butyle peut impliquer des réacteurs à écoulement continu pour assurer un mélange efficace et un transfert de chaleur. L'utilisation de catalyseurs et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté. Des étapes de purification, telles que la distillation ou la recristallisation, sont utilisées pour obtenir le produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le carbonate de 3-fluoropropyle de sec-butyle peut subir diverses réactions chimiques, notamment :

Hydrolyse : En présence d'eau, l'ester de carbonate peut s'hydrolyser pour former de l'alcool sec-butylique et du 3-fluoropropanol.

Réactions de substitution : L'atome de fluor peut être substitué par des nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.

Oxydation et réduction : Le composé peut être oxydé ou réduit, selon les réactifs et les conditions utilisés.

Réactifs et conditions courants

Hydrolyse : Conditions acides ou basiques, eau.

Substitution : Nucléophiles (par exemple, amines, thiols), solvants comme le dichlorométhane ou l'acétonitrile.

Oxydation : Agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Principaux produits

Hydrolyse : Alcool sec-butylique et 3-fluoropropanol.

Substitution : Produits substitués par du sec-butyle et sous-produits correspondants substitués par du fluor.

Oxydation et réduction : Divers dérivés oxydés ou réduits du composé d'origine.

Applications De Recherche Scientifique

Le carbonate de 3-fluoropropyle de sec-butyle a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme bloc de construction en synthèse organique, en particulier dans la préparation de composés fluorés.

Biologie : Investigué pour son potentiel en tant que promédicament, où l'ester de carbonate peut être hydrolysé in vivo pour libérer des principes pharmaceutiques actifs.

Médecine : Exploré pour son utilisation potentielle dans les systèmes d'administration de médicaments, où la liaison ester de carbonate peut fournir une libération contrôlée d'agents thérapeutiques.

Industrie : Utilisé dans le développement de matériaux de spécialité, tels que les polymères fluorés et les revêtements.

Mécanisme d'action

Le mécanisme par lequel le carbonate de 3-fluoropropyle de sec-butyle exerce ses effets dépend de son application. Dans l'administration de médicaments, le composé peut subir une hydrolyse enzymatique pour libérer des médicaments actifs. Les cibles moléculaires et les voies impliquées peuvent varier, mais comprennent généralement des estérases qui catalysent l'hydrolyse de la liaison ester de carbonate.

Mécanisme D'action

The mechanism by which sec-Butyl 3-fluoropropyl carbonate exerts its effects depends on its application. In drug delivery, the compound may undergo enzymatic hydrolysis to release active drugs. The molecular targets and pathways involved can vary, but typically include esterases that catalyze the hydrolysis of the carbonate ester bond.

Comparaison Avec Des Composés Similaires

Composés similaires

- Carbonate de 3-fluoropropyle de tert-butyle

- Carbonate de 2-fluoroéthyle de sec-butyle

- Carbonate de 3-chloropropyle de sec-butyle

Comparaison

Le carbonate de 3-fluoropropyle de sec-butyle est unique en raison de la présence à la fois d'un groupe sec-butyle et d'une partie fluoropropyle. Cette combinaison confère des propriétés chimiques distinctes, telles qu'une lipophilie accrue et un potentiel d'interactions spécifiques avec des cibles biologiques. Par rapport aux analogues tert-butyliques, les dérivés sec-butyliques peuvent présenter des effets stériques et électroniques différents, influençant leur réactivité et leurs profils d'application.

Propriétés

Formule moléculaire |

C8H15FO3 |

|---|---|

Poids moléculaire |

178.20 g/mol |

Nom IUPAC |

butan-2-yl 3-fluoropropyl carbonate |

InChI |

InChI=1S/C8H15FO3/c1-3-7(2)12-8(10)11-6-4-5-9/h7H,3-6H2,1-2H3 |

Clé InChI |

LYVADNAPCLJOER-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)OC(=O)OCCCF |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B12083086.png)

![5-[[5-[[5-[[5-[[5-[[5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol](/img/structure/B12083105.png)

![1-Oxaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12083108.png)

![1-(4,6-Dibromo-3-fluorothieno[2,3-c]thiophen-2-yl)nonan-1-one](/img/structure/B12083121.png)

![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12083174.png)